![molecular formula C7H8N2O2 B024328 Ethyl 2,3-dicyanopropionate CAS No. 40497-11-8](/img/structure/B24328.png)
Ethyl 2,3-dicyanopropionate
Overview
Description
Ethyl 2,3-dicyanopropionate is a colorless to red oily liquid . It is soluble in ethyl ether and ethyl acetate but insoluble in water . It can be hydrolyzed with alkali into the corresponding acid and further hydrolyzed into 1,2-dicyanoethane .
Synthesis Analysis
The synthesis of Ethyl 2,3-dicyanopropionate involves adding dimethyl formamide and sodium cyanide to a dissolving kettle, stirring at high speed, synthesizing with dimethyl formamide and paraformaldehyde, dropping ethyl cyanoacetate, stirring, laying aside for layering, continuously distilling the layered water layer, and rectifying the organic layer in a rectifying kettle . A green preparation process has also been developed, which includes steps such as premixing raw materials, carrying out synthetic reaction, acidification reaction, extraction, recovering and refining dichloroethane .Chemical Reactions Analysis
The preparation of Ethyl 2,3-dicyanopropionate involves adding potassium cyanide solution and ethyl cyanoacetate into the reaction flask, using dimethyl sulfoxide as solvent, slowly adding formaldehyde solution to the solution, and maintaining the reaction temperature at 5℃ .Physical And Chemical Properties Analysis
Ethyl 2,3-dicyanopropionate has a molecular formula of C7H8N2O2 and a molecular weight of 152.15 . It is a liquid at 20°C . The boiling point is 140°C at 1 mmHg and the flash point is 148°C . The specific gravity is 1.12 .Scientific Research Applications
Organic Synthesis
Ethyl 2,3-dicyanopropionate serves as a valuable intermediate in organic synthesis. It’s used in the preparation of various organic compounds due to its reactive cyano groups which can be transformed into carboxylic acids, esters, amides, and other functional groups. This makes it a key ingredient in synthesizing pharmaceuticals, agrochemicals, and polymers .
Pharmaceuticals
In the pharmaceutical industry, Ethyl 2,3-dicyanopropionate is utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its structure is pivotal in constructing molecules with medicinal properties, particularly in the development of new drugs that target a range of diseases .
Agrochemicals
This compound plays a crucial role in the production of agrochemicals. It acts as an intermediate in the synthesis of insecticides such as fipronil, which is widely used in agriculture to protect crops from various pests. The cyano groups in Ethyl 2,3-dicyanopropionate are essential for building the chemical structure of these insecticides .
Polymer Research
Ethyl 2,3-dicyanopropionate is also significant in polymer research. It can be used to introduce nitrile functionality into polymers, which can enhance the material properties such as thermal stability and resistance to solvents. This application is particularly important in the development of high-performance materials for industrial use .
Material Science
In material science, Ethyl 2,3-dicyanopropionate contributes to the synthesis of liquid crystal materials and high polymer materials. Its ability to react and form more complex structures is valuable in creating materials with specific optical and mechanical properties .
Analytical Chemistry
As a standard in analytical chemistry, Ethyl 2,3-dicyanopropionate is used for calibration and testing in chromatography and mass spectrometry. Its well-defined structure and properties make it an excellent reference compound for method development and validation .
Environmental Applications
The green synthesis of Ethyl 2,3-dicyanopropionate is an emerging field focusing on reducing environmental impact. Methods are being developed to produce this compound in a way that minimizes the generation of hazardous waste and reduces energy consumption, aligning with the principles of green chemistry .
Safety and Regulations
Understanding the safety and handling of Ethyl 2,3-dicyanopropionate is crucial. It’s subject to various safety regulations due to its potential hazards. Proper knowledge of its handling, storage, and disposal is essential for researchers and industries working with this chemical .
Safety And Hazards
Ethyl 2,3-dicyanopropionate is harmful if swallowed, in contact with skin, or if inhaled . It causes skin and serious eye irritation . Protective measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Future Directions
Ethyl 2,3-dicyanopropionate is used for R&D purposes . A green preparation process has been developed to reduce the safety risk in the production process, greatly reduce the energy consumption of industrial production, greatly reduce the emission of wastewater and tail gas, and achieve the effects of green synthesis, energy conservation, and emission reduction .
properties
IUPAC Name |
ethyl 2,3-dicyanopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-2-11-7(10)6(5-9)3-4-8/h6H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZOLWMDTPEVEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60443934 | |
Record name | ethyl 2,3-dicyanopropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60443934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,3-dicyanopropionate | |
CAS RN |
40497-11-8 | |
Record name | Propanoic acid, 2,3-dicyano-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40497-11-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ethyl 2,3-dicyanopropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60443934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propanoic acid, 2,3-dicyano-, ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.848 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of ethyl 2,3-dicyanopropionate in chemical synthesis?
A1: Ethyl 2,3-dicyanopropionate is primarily used as a building block in the synthesis of more complex molecules, particularly heterocyclic compounds like pyrazoles. These pyrazole derivatives often exhibit biological activity and are explored for their potential as insecticides and pharmaceuticals. [, , , , ]
Q2: Can you provide an example of a specific synthesis pathway using ethyl 2,3-dicyanopropionate?
A2: One example is the synthesis of 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole. This involves reacting 2,6-dichloro-4-trifluoromethylamine with nitrosyl sulphuric acid, followed by a reaction with ethyl 2,3-dicyanopropionate in acetic acid. [, , ] This pyrazole derivative is a crucial intermediate in the production of several insecticides. []
Q3: How efficient is the synthesis of ethyl 2,3-dicyanopropionate itself?
A3: Recent research highlights a new method for synthesizing ethyl 2,3-dicyanopropionate with high purity (98%) and yield (90%). This new process involves reacting ethyl cyanoacetate with paraformaldehyde and cyanide at a controlled temperature (5 ± 1 °C) followed by extraction with dichloroethane. This method minimizes side reactions and significantly improves yield compared to conventional processes. [, ]
Q4: The papers mention "trifluoromethyl-containing pyrazoles" as potential insecticides. Why are these compounds of interest?
A4: Incorporating fluorine, specifically trifluoromethyl groups, into molecules can drastically alter their physical, chemical, and biological properties. [] These alterations often lead to enhanced biological activity, making trifluoromethyl-containing pyrazoles particularly interesting for insecticide development. [, ]
Q5: The research mentions characterizing synthesized compounds using various spectroscopic techniques. What kind of information do these techniques provide?
A5: Spectroscopic techniques like IR, ¹H NMR, ¹³C NMR, and MS are routinely used to confirm the identity and purity of synthesized compounds. IR spectroscopy provides information about the functional groups present in the molecule. NMR spectroscopy elucidates the structure and connectivity of atoms within the molecule. Mass spectrometry helps determine the molecular weight and formula. [, ]
Q6: Several papers describe the crystal structures of synthesized compounds. Why is determining crystal structure important?
A6: Determining the crystal structure of a compound provides valuable insights into its three-dimensional conformation and arrangement of molecules in the solid state. [, , ] This information can be crucial for understanding the compound's properties, including its stability, solubility, and potential interactions with biological targets.
Q7: Are there any environmental concerns regarding ethyl 2,3-dicyanopropionate or its derivatives?
A7: While the provided research focuses primarily on synthesis and characterization, it's important to acknowledge potential environmental concerns related to any chemical compound and its byproducts. Further research on the ecotoxicological effects and degradation pathways of ethyl 2,3-dicyanopropionate and its derivatives is crucial to assess and mitigate any negative environmental impacts. Sustainable synthesis strategies and responsible waste management practices are also essential for minimizing the environmental footprint of these compounds. []
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